

N-Methylthiohydroxamate Ligands in Fluopsin C: A Technical Guide

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Compound of Interest

Compound Name: *Fluopsin C*

Cat. No.: *B14170345*

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Abstract

Fluopsin C, a copper-containing metalloantibiotic produced by *Pseudomonas aeruginosa* and *Streptomyces* species, has garnered significant interest for its broad-spectrum antimicrobial activity.[1][2] At the heart of its biological function lies a unique chelating moiety: the N-methylthiohydroxamate ligand. This technical guide provides an in-depth exploration of the N-methylthiohydroxamate ligands within **Fluopsin C**, detailing their structure, biosynthesis, mechanism of action, and antimicrobial efficacy. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising natural product.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health.[3] **Fluopsin C** has emerged as a potential therapeutic agent due to its potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically important MDR strains.[3] The core of **Fluopsin C**'s structure is a copper (II) ion coordinated by two N-methylthiohydroxamate ligands, also known as thioformin.[4][5] This guide will dissect the critical role of these ligands in the structure, synthesis, and potent biological activity of **Fluopsin C**.

Structure and Chelation

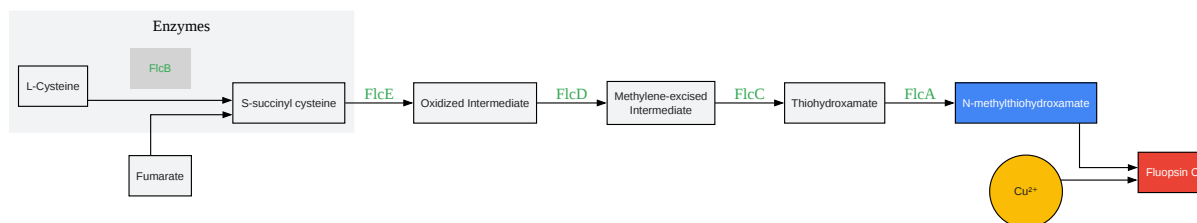
Fluopsin C is a coordination complex with the chemical formula $C_4H_8N_2O_2S_2Cu$.^[4] The central cupric ion (Cu^{2+}) is chelated by two bidentate N-methylthiohydroxamate ligands.^{[4][6]} This coordination creates a stable, near-planar structure that is crucial for its biological activity. The thiohydroxamate functionality provides a soft sulfur donor and a hard oxygen donor, which effectively bind to the copper ion.

Biosynthesis of the N-Methylthiohydroxamate Ligand

The biosynthesis of the N-methylthiohydroxamate ligand in *Pseudomonas aeruginosa* is a complex enzymatic process encoded by the *flc* gene cluster (PA3515–PA3519).^{[6][7]} This pathway begins with L-cysteine and involves a series of unusual enzymatic transformations.^{[6][8]}

The key steps in the biosynthetic pathway are:

- **Succinylation:** The enzyme FlcB catalyzes the conjugation of L-cysteine with fumarate.^[6]
- **Oxidative Decarboxylation and N-Hydroxylation:** The heme oxygenase-like enzyme FlcE carries out the oxidative decarboxylation and N-hydroxylation of the S-succinylated cysteine intermediate.^{[4][6]}
- **Methylene Excision:** Another heme-dependent enzyme, FlcD, catalyzes the excision of a methylene group.^[4]
- **Desuccinylation:** The lyase FlcC removes the succinyl group, yielding the thiohydroxamate.^[6]
- **Methylation:** Finally, the methyltransferase FlcA methylates the nitrogen atom to form the N-methylthiohydroxamate ligand.^{[4][6]}

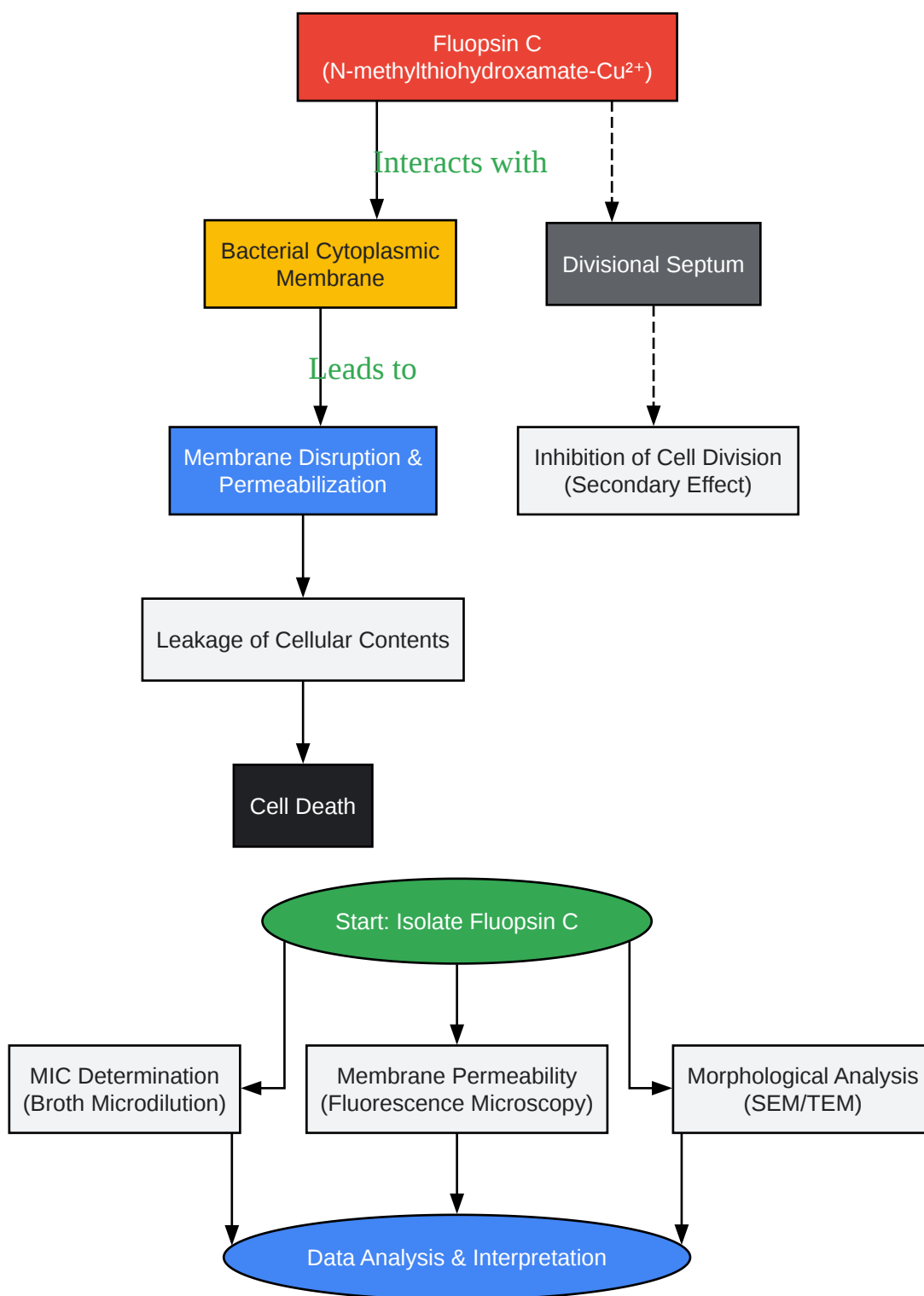


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Biosynthetic pathway of the N-methylthiohydroxamate ligand in **Fluopsin C**.

Mechanism of Action

The primary mechanism of action of **Fluopsin C** is the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[9][10] The N-methylthiohydroxamate ligands are crucial for this activity, as they enable the complex to interact with and permeate the bacterial cell membrane.[9][11] This leads to increased membrane permeability, loss of cellular contents, and ultimately, cell death.[9][10] Studies have shown that **Fluopsin C** can cause complete disruption of the cell membrane.[9][10] In some bacteria, it has also been observed to interfere with cell division by affecting the divisional septum, though this is considered a secondary effect.[9][10]



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